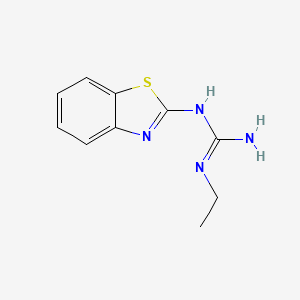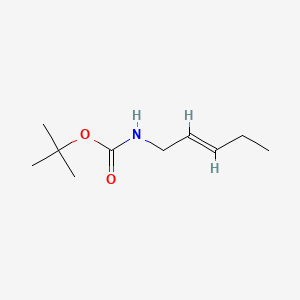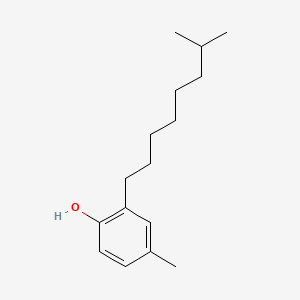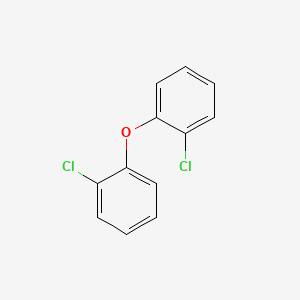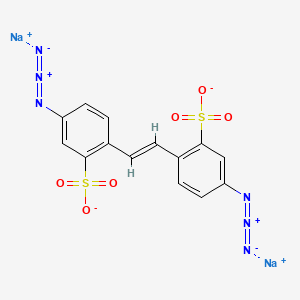![molecular formula C10H13F B13829921 1-[(2R)-Butan-2-yl]-4-fluorobenzene CAS No. 326879-17-8](/img/structure/B13829921.png)
1-[(2R)-Butan-2-yl]-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-Butan-2-yl]-4-fluorobenzene is an organic compound characterized by a fluorine atom attached to a benzene ring, which is further substituted with a butan-2-yl group in the (2R) configuration
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-Butan-2-yl]-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with (2R)-butan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1-[(2R)-Butan-2-yl]-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorobenzene ring to a cyclohexane ring.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).
Major Products
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorocyclohexane.
Substitution: Formation of 4-hydroxybenzene, 4-aminobenzene, or other substituted benzenes.
科学研究应用
1-[(2R)-Butan-2-yl]-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2R)-Butan-2-yl]-4-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and binding affinity to various enzymes and receptors. The butan-2-yl group can also play a role in the compound’s overall steric and hydrophobic interactions.
相似化合物的比较
Similar Compounds
1-[(2R)-Butan-2-yl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.
1-[(2R)-Butan-2-yl]-4-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-[(2R)-Butan-2-yl]-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
326879-17-8 |
|---|---|
分子式 |
C10H13F |
分子量 |
152.21 g/mol |
IUPAC 名称 |
1-[(2R)-butan-2-yl]-4-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3/t8-/m1/s1 |
InChI 键 |
VADJQCNDAHTNDW-MRVPVSSYSA-N |
手性 SMILES |
CC[C@@H](C)C1=CC=C(C=C1)F |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


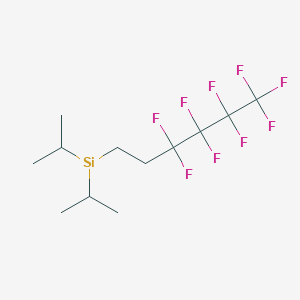
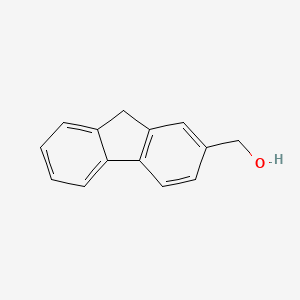
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
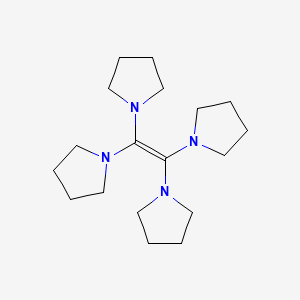

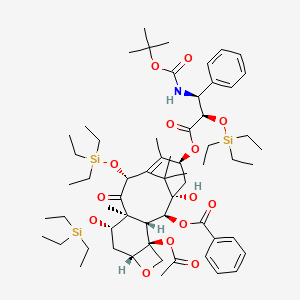
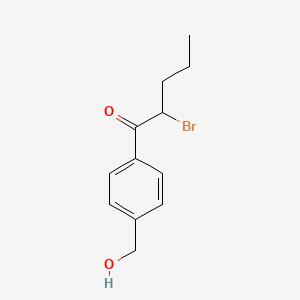
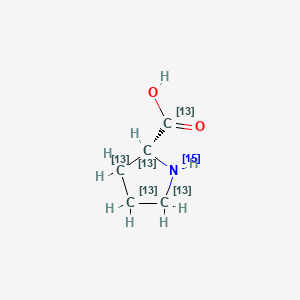
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
